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Compound of Interest

Compound Name: 1-(Benzylamino)propan-2-ol

Cat. No.: B1329705 Get Quote

Spectroscopic Data for 1-(Benzylamino)propan-
2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

organic compound 1-(Benzylamino)propan-2-ol. The information presented herein is

essential for the identification, characterization, and quality control of this compound in

research and development settings. This document includes tabulated summaries of predicted

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed

experimental protocols for acquiring such data, and a logical workflow for spectroscopic

analysis.

Overview of 1-(Benzylamino)propan-2-ol
1-(Benzylamino)propan-2-ol is a secondary amine and an alcohol. Its chemical structure

consists of a propan-2-ol backbone substituted with a benzylamino group at the C1 position.

The molecular formula is C₁₀H₁₅NO, and it has a molecular weight of approximately 165.23

g/mol .[1] The unique arrangement of functional groups in this molecule gives rise to a

characteristic spectroscopic fingerprint.
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The following sections present the predicted spectroscopic data for 1-(Benzylamino)propan-2-
ol. This data is compiled based on established principles of NMR, IR, and Mass Spectrometry

for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~7.35 - 7.20 Multiplet 5H Ar-H

~3.80 Multiplet 1H CH(OH)

~3.75 Doublet 2H Ph-CH₂-NH

~2.70 Doublet of Doublets 1H NH-CHH-CH(OH)

~2.55 Doublet of Doublets 1H NH-CHH-CH(OH)

~2.00 (broad) Singlet 2H NH, OH

~1.15 Doublet 3H CH₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
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Chemical Shift (δ) (ppm) Assignment

~140 Ar-C (quaternary)

~128.5 Ar-CH

~128.2 Ar-CH

~127.0 Ar-CH

~67.0 CH(OH)

~56.0 NH-CH₂-CH(OH)

~54.0 Ph-CH₂-NH

~21.0 CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

FT-IR Data (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 (broad) Medium-Strong O-H and N-H stretching

3100 - 3000 Medium Aromatic C-H stretching

2970 - 2850 Medium Aliphatic C-H stretching

1600, 1495, 1450 Medium-Weak Aromatic C=C stretching

1120 Strong
C-O stretching (secondary

alcohol)

1100 Medium C-N stretching

740, 700 Strong
Aromatic C-H bending

(monosubstituted)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Electron Ionization Mass Spectrometry (EI-MS) Data (Predicted)

m/z Relative Intensity (%) Assignment

165 Moderate [M]⁺ (Molecular Ion)

150 Low [M - CH₃]⁺

120 Low [M - CH₃CHOH]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

74 High [CH₂(NH)CH₂CH(OH)CH₃]⁺

44 Moderate [CH₃CH=OH]⁺

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 1-
(Benzylamino)propan-2-ol. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃).[2]

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
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Set a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of

interest to ensure accurate integration.[3]

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A larger number of scans will be necessary compared to ¹H NMR due to the low natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum and calibrate the chemical shift scale using the residual

solvent peak or an internal standard (e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the sample directly on the ATR crystal. For a liquid

sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Background Spectrum: Record a background spectrum of the empty sample holder/ATR

crystal. This will be automatically subtracted from the sample spectrum.[4]

Sample Spectrum: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

[4]

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.[5]

Mass Spectrometry Protocol
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute
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this solution as needed for the specific instrument.[6]

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a

common technique for small organic molecules.[7]

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer.[7]

Detection: The detector records the abundance of each ion at a specific m/z value.[7]

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions.[8]

Logical Workflow for Spectroscopic
Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 1-(Benzylamino)propan-2-ol.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 1-(Benzylamino)propan-2-ol

Purification (e.g., Chromatography, Recrystallization)

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy

Determine Molecular Weight & Fragmentation Identify Functional Groups Elucidate C-H Framework

Structure Confirmation

Click to download full resolution via product page

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

This guide provides a foundational understanding of the spectroscopic properties of 1-
(Benzylamino)propan-2-ol. For definitive identification, it is recommended to compare

experimentally obtained data with a certified reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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